2-cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 277.36 g/mol. This compound is classified as an acetamide derivative and features a complex bicyclic structure that includes a tetrahydropyran and pyrazole moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.
The synthesis of 2-cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide typically involves several key steps:
Technical details regarding specific reagents, solvents, and reaction conditions are crucial for optimizing yields and purity during synthesis.
The molecular structure of 2-cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide can be represented using various notations:
InChI=1S/C15H23N3O2/c1-18-14-6-7-20-10-12(14)13(17-18)9-16-15(19)8-11-4-2-3-5-11/h11H,2-10H2,1H3,(H,16,19)
ACAXARLRTJDQIE-UHFFFAOYSA-N
CN1C2=C(COCC2)C(=N1)CNC(=O)CC3CCCC3
These representations provide insights into the connectivity and stereochemistry of the compound. The presence of multiple functional groups suggests potential for diverse interactions in biological systems.
The chemical reactivity of 2-cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide can be explored through various reaction pathways:
Each reaction pathway would require specific conditions such as temperature, pressure, and catalysts to facilitate transformation effectively.
For instance:
Data on specific biological assays would be necessary to elucidate its exact mechanism of action and therapeutic potential.
The physical and chemical properties of 2-cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide include:
Further analysis such as melting point determination and spectroscopic characterization (NMR, IR) would provide comprehensive data on its physical properties.
This compound holds promise for various scientific applications:
Research into its efficacy and safety profiles will be essential for advancing these applications into practical use.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: